5-Cyanobenzene-1,2,3-triyl tribenzoate
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Overview
Description
5-Cyanobenzene-1,2,3-triyl tribenzoate is an organic compound with the molecular formula C28H17NO6 It is a derivative of benzoic acid and is characterized by the presence of three benzoate groups attached to a cyanobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanobenzene-1,2,3-triyl tribenzoate typically involves the esterification of 5-cyanobenzene-1,2,3-triol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyanobenzene-1,2,3-triyl tribenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanobenzene core to amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzene derivatives.
Scientific Research Applications
5-Cyanobenzene-1,2,3-triyl tribenzoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyanobenzene-1,2,3-triyl tribenzoate involves its interaction with molecular targets such as enzymes or receptors. The cyanobenzene core can participate in various binding interactions, while the benzoate groups may enhance the compound’s stability and solubility. The specific pathways and molecular targets depend on the context of its application, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyanobenzene-1,2,3-triyl triacetate
- 5-Cyanobenzene-1,2,3-triyl tripropionate
- 5-Cyanobenzene-1,2,3-triyl tributanoate
Uniqueness
5-Cyanobenzene-1,2,3-triyl tribenzoate is unique due to the presence of three benzoate groups, which can influence its chemical reactivity and physical properties. Compared to its analogs with different ester groups, this compound may exhibit distinct solubility, stability, and interaction profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(2,3-dibenzoyloxy-5-cyanophenyl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO6/c29-18-19-16-23(33-26(30)20-10-4-1-5-11-20)25(35-28(32)22-14-8-3-9-15-22)24(17-19)34-27(31)21-12-6-2-7-13-21/h1-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZWJURDBWSWCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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